molecular formula C9H7Cl2N3 B12871513 1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine CAS No. 184420-71-1

1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B12871513
CAS No.: 184420-71-1
M. Wt: 228.07 g/mol
InChI Key: MJPWPEUJVVTPIB-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a dichlorophenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine is unique due to its specific pyrazole structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

184420-71-1

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C9H7Cl2N3/c10-6-2-1-3-7(11)9(6)14-8(12)4-5-13-14/h1-5H,12H2

InChI Key

MJPWPEUJVVTPIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(=CC=N2)N)Cl

Origin of Product

United States

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